9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic molecule characterized by its unique structure, which includes a xanthene core and a phenyl group substituted with a hydroxy-methyl-butynyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multiple steps. One common method includes the reaction of a substituted phenol with a suitable alkyne under catalytic conditions. The reaction conditions often involve the use of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the alkyne results in an alkane .
Scientific Research Applications
9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The hydroxy-methyl-butynyl moiety can interact with enzymes and receptors, modulating their activity. The xanthene core may also contribute to the compound’s biological effects by stabilizing reactive intermediates and enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-hydroxy-3-methyl-1-butynyl)benzoic acid methyl ester
- 6-(4-chlorobenzoyl)-4-[3-(3-hydroxy-3-methyl-1-butynyl)phenyl]-1-methyl-2(1H)-quinolinone
Uniqueness
9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: stands out due to its unique combination of a xanthene core and a hydroxy-methyl-butynyl substituted phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H32O4 |
---|---|
Molecular Weight |
432.5g/mol |
IUPAC Name |
9-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C28H32O4/c1-26(2)13-19(29)24-21(15-26)32-22-16-27(3,4)14-20(30)25(22)23(24)18-9-7-17(8-10-18)11-12-28(5,6)31/h7-10,23,31H,13-16H2,1-6H3 |
InChI Key |
VIYNQJJVSTUSIF-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)C#CC(C)(C)O)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)C#CC(C)(C)O)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.